Methyl 4-fluoro-3-hydroxybutanoate
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Overview
Description
Methyl 4-fluoro-3-hydroxybutanoate is an organic compound with the molecular formula C5H9FO3. It is a fluorinated ester that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. The presence of both a fluorine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of methyl 3-hydroxybutanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-fluoro-3-oxobutanoate.
Reduction: The ester group can be reduced to yield the corresponding alcohol, methyl 4-fluoro-3-hydroxybutanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH), to facilitate the reaction.
Major Products Formed:
Oxidation: Methyl 4-fluoro-3-oxobutanoate.
Reduction: Methyl 4-fluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-3-hydroxybutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. For example, in enzyme-catalyzed reactions, the fluorine atom can enhance the compound’s stability and selectivity by forming strong hydrogen bonds with active site residues . Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
- Methyl 4-chloro-3-hydroxybutanoate
- Methyl 4-bromo-3-hydroxybutanoate
- Methyl 4-iodo-3-hydroxybutanoate
Comparison: Methyl 4-fluoro-3-hydroxybutanoate is unique among its analogs due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine is highly electronegative, which can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts . Additionally, fluorinated compounds often exhibit improved pharmacokinetic properties, making them more suitable for pharmaceutical applications .
Properties
Molecular Formula |
C5H9FO3 |
---|---|
Molecular Weight |
136.12 g/mol |
IUPAC Name |
methyl 4-fluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C5H9FO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
InChI Key |
SDSISQOTKSXENM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CF)O |
Origin of Product |
United States |
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